4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
It’s known that thiazole derivatives can modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted melting point of 18581° C .
Result of Action
Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities .
Action Environment
It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antiviral, and antitumor activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate proinflammatory cytokines and pathways related to neurotransmitters such as acetylcholine . These effects can lead to changes in cell function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, with a predicted melting point of 185.81°C and a boiling point of approximately 442.66°C . Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Thiazole derivatives are known to affect metabolic flux and metabolite levels, influencing processes such as energy production and detoxification . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, affecting its localization and activity . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as it interacts with different biomolecules within the cell . For example, thiazole derivatives have been shown to localize in the nucleus, where they can modulate gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 5-nitro-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-N-(5-amino-1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 4-fluoro-N-(5-amino-1,3-thiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 4-fluoro-N-(5-nitro-2-furyl)benzamide
- 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to the presence of both a fluorine atom and a nitro group on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPQIICQNRTBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407370 | |
Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326-05-6 | |
Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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